

# Spectroscopic Analysis of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: *1-Amino-2-phenyl-propan-2-ol*

Cat. No.: B098868

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1-Amino-2-phenyl-propan-2-ol**, a key intermediate in pharmaceutical and fine chemical synthesis. This document outlines the available mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy data, details the experimental protocols for these analytical techniques, and presents a logical workflow for the structural elucidation of similar chemical entities.

## Spectroscopic Data

The structural confirmation of **1-Amino-2-phenyl-propan-2-ol** relies on the complementary data obtained from mass spectrometry and  $^1\text{H}$  NMR spectroscopy. While experimental mass spectrometry data is available, experimental  $^1\text{H}$  NMR data for this specific compound is not readily found in the public domain. Therefore, a predicted  $^1\text{H}$  NMR spectrum is presented for analytical guidance.

## Mass Spectrometry Data

The mass spectrum of **1-Amino-2-phenyl-propan-2-ol** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data from the mass spectrum is summarized in the table below.

Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO
Molecular Weight	151.21 g/mol
Major Fragment Ions (m/z)	Relative Intensity (%)
44	100
77	15
105	10
136	5
151 (M <sup>+</sup> )	Not Observed

Note: The absence of a prominent molecular ion peak (M<sup>+</sup>) is common for primary amines, which tend to undergo rapid fragmentation.

## Predicted <sup>1</sup>H NMR Data

Due to the unavailability of experimental data, the following <sup>1</sup>H NMR spectral data for **1-Amino-2-phenyl-propan-2-ol** is predicted based on established chemical shift principles. The data is presented for a deuterated chloroform (CDCl<sub>3</sub>) solvent.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH <sub>3</sub> (Methyl)	~1.5	Singlet	3H
-CH <sub>2</sub> - (Methylene)	~2.8 - 3.2	Multiplet	2H
-NH <sub>2</sub> & -OH (Amine & Hydroxyl)	Broad singlet	3H	
-C <sub>6</sub> H <sub>5</sub> (Aromatic)	~7.2 - 7.4	Multiplet	5H

Disclaimer: This is a predicted spectrum and may not perfectly reflect the experimental values.

# Experimental Protocols

The following sections detail the standardized methodologies for acquiring  $^1\text{H}$  NMR and mass spectrometry data for organic compounds such as **1-Amino-2-phenyl-propan-2-ol**.

## $^1\text{H}$ NMR Spectroscopy Protocol

**Objective:** To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.

**Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

**Sample Preparation:**

- Weigh approximately 5-10 mg of the solid **1-Amino-2-phenyl-propan-2-ol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

**Data Acquisition:**

- Insert the NMR tube into the spectrometer's probe.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. Key parameters include:
  - Pulse angle (e.g.,  $90^\circ$ )
  - Acquisition time (typically 2-4 seconds)

- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (typically 8-16 for a concentrated sample)
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks to determine the relative ratios of the different types of protons.

## Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup for this type of analysis.

### Sample Preparation:

- Prepare a dilute solution of **1-Amino-2-phenyl-propan-2-ol** in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
- If necessary, filter the solution to remove any particulate matter.

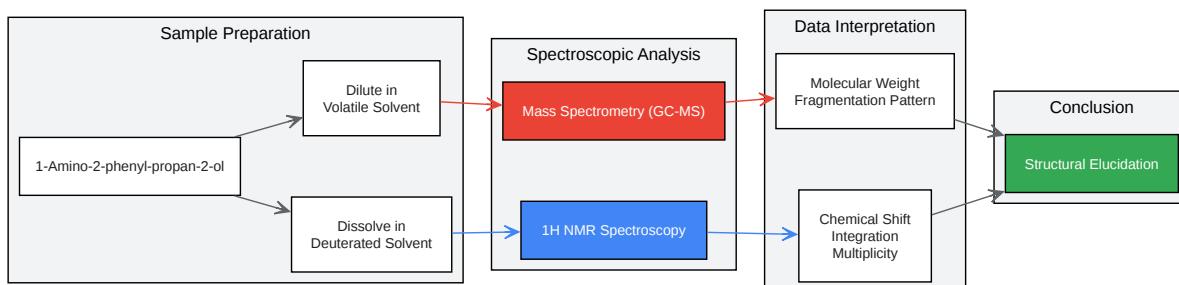
### GC-MS Analysis:

- Inject a small volume (typically 1  $\mu$ L) of the prepared solution into the GC injection port.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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